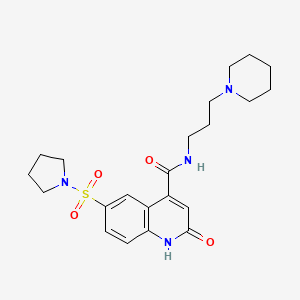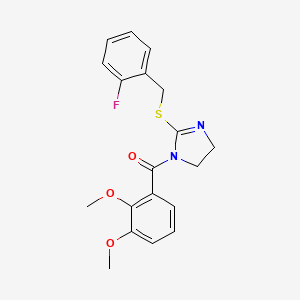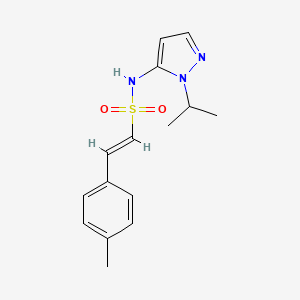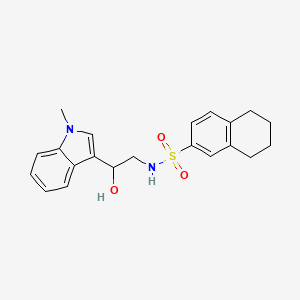
2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
A significant application of compounds structurally similar to 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide is in the development of antimicrobial agents. Research has shown that fluoroquinolone derivatives, such as 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid and its variants, exhibit promising antibacterial and antifungal activities, which are assessed using techniques like microbroth dilution (Srinivasan et al., 2010). Similarly, other studies have synthesized and evaluated various quinoline derivatives for their antimicrobial properties against pathogens like Candida albicans and Cryptococcus neoformans (Ashok et al., 2014), as well as Staphylococcus aureus and Escherichia coli (Fujita et al., 1998).
Antiarrhythmic Agents
Compounds with a structure similar to the quinoline derivative have been studied as potential antiarrhythmic agents. A research study on N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides showed activity against aconitine-induced arrhythmia, with some compounds displaying higher activity and a better chemotherapeutic index than quinidine (Hankovszky et al., 1986).
Antineoplastic Potential
The compound has been studied for its antineoplastic properties as well. A synthesized compound with a similar structure, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was evaluated as a potential antineoplastic agent, with its crystal structure and molecular conformation analyzed by X-ray analysis and molecular orbital methods (Banerjee et al., 2002).
Treatment of Tuberculosis
Novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, similar in structure to the compound of interest, have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis, showing comparable effectiveness to existing treatments like sparfloxacin (Shindikar & Viswanathan, 2005).
Fluorescent Probes for DNA Detection
Innovative research has been conducted to synthesize novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, for potential use as fluorescent probes for DNA detection. These compounds, synthesized under microwave heating, have been characterized by various spectroscopic methods and evaluated for their binding properties with ct-DNA, showing potential as DNA-specific fluorescent probes (Perin et al., 2011).
特性
IUPAC Name |
2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c27-21-16-19(22(28)23-9-6-12-25-10-2-1-3-11-25)18-15-17(7-8-20(18)24-21)31(29,30)26-13-4-5-14-26/h7-8,15-16H,1-6,9-14H2,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRJVIDJXPLSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)





![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)
![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)
